Ethyl 1-isocyanatocyclopropane-1-carboxylate
Overview
Description
Ethyl 1-isocyanatocyclopropane-1-carboxylate is an organic compound with the molecular formula C7H9NO3 and a molecular weight of 155.15 g/mol This compound is characterized by the presence of an isocyanate group attached to a cyclopropane ring, which is further substituted with an ethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 1-isocyanatocyclopropane-1-carboxylate can be synthesized through the reaction of ethyl cyclopropanecarboxylate with phosgene or a phosgene equivalent in the presence of a base . The reaction typically involves the following steps:
Formation of the intermediate: Ethyl cyclopropanecarboxylate is reacted with phosgene to form an intermediate chloroformate.
Isocyanate formation: The intermediate chloroformate is then treated with a base, such as triethylamine, to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-isocyanatocyclopropane-1-carboxylate undergoes various chemical reactions, including:
Nucleophilic substitution: The isocyanate group can react with nucleophiles, such as amines or alcohols, to form ureas or carbamates, respectively.
Cycloaddition reactions: The isocyanate group can participate in cycloaddition reactions with compounds containing multiple bonds, such as alkenes or alkynes, to form heterocyclic compounds.
Hydrolysis: The isocyanate group can be hydrolyzed in the presence of water to form the corresponding amine and carbon dioxide.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as primary or secondary amines, alcohols, and thiols can be used. The reactions are typically carried out at room temperature or slightly elevated temperatures.
Cycloaddition reactions: Reagents such as alkenes, alkynes, and dienes can be used. The reactions may require the presence of a catalyst and are often conducted under mild conditions.
Hydrolysis: The reaction is carried out in the presence of water or aqueous solutions, often under acidic or basic conditions.
Major Products Formed
Nucleophilic substitution: Ureas, carbamates, and thiocarbamates.
Cycloaddition reactions: Various heterocyclic compounds.
Hydrolysis: Corresponding amines and carbon dioxide.
Scientific Research Applications
Ethyl 1-isocyanatocyclopropane-1-carboxylate has several applications in scientific research, including:
Organic synthesis: It is used as a building block for the synthesis of more complex organic molecules, particularly in the formation of heterocyclic compounds.
Medicinal chemistry: The compound is explored for its potential use in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Material science: It is used in the synthesis of polymers and other materials with unique properties, such as enhanced thermal stability or mechanical strength.
Biological studies: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of ethyl 1-isocyanatocyclopropane-1-carboxylate involves the reactivity of the isocyanate group. The isocyanate group can form covalent bonds with nucleophilic sites in biological molecules, such as proteins and nucleic acids. This reactivity can lead to the modification of enzyme activity, disruption of cellular processes, or induction of cell death. The specific molecular targets and pathways involved depend on the context of its use and the nature of the nucleophiles it encounters.
Comparison with Similar Compounds
Ethyl 1-isocyanatocyclopropane-1-carboxylate can be compared with other isocyanate-containing compounds, such as:
Methyl isocyanate: A simpler isocyanate compound with a similar reactivity profile but different physical and chemical properties.
Phenyl isocyanate: An aromatic isocyanate with distinct reactivity due to the presence of the phenyl group.
Hexamethylene diisocyanate: A diisocyanate compound used in the production of polyurethanes, with different applications and reactivity compared to this compound.
Properties
IUPAC Name |
ethyl 1-isocyanatocyclopropane-1-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3/c1-2-11-6(10)7(3-4-7)8-5-9/h2-4H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGKJXRXWSXDXEG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CC1)N=C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76126-49-3 | |
Record name | ethyl 1-isocyanatocyclopropane-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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